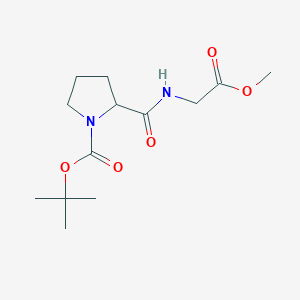

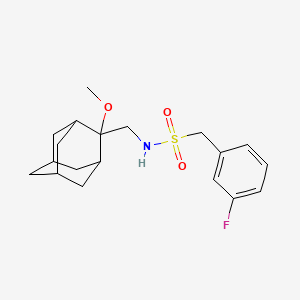

![molecular formula C15H15N3O2S2 B2996655 N-(2-甲基-3-(噻唑并[5,4-b]吡啶-2-基)苯基)乙磺酰胺 CAS No. 896679-49-5](/img/structure/B2996655.png)

N-(2-甲基-3-(噻唑并[5,4-b]吡啶-2-基)苯基)乙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields . They are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Synthesis Analysis

The synthesis of these compounds involves a series of steps starting from commercially available substances . The yield of the synthesis process varies, but it has been reported to be as high as 62% . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The N-heterocyclic core of the compound is directly involved in binding to the kinase through key hydrogen bond interactions .Chemical Reactions Analysis

These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed using various techniques. For example, the melting point of one of the compounds was found to be between 220–222 °C . More details about the physical and chemical properties can be found in the referenced papers .科学研究应用

Phosphoinositide 3-Kinase Inhibition

This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) , which plays a significant role in cell growth, proliferation, differentiation, motility, and survival . The inhibition of PI3K is a valuable target in cancer therapy, as it can lead to the suppression of tumor growth. The compound’s sulfonamide functionality is crucial for its PI3Kα inhibitory activity, with certain derivatives showing nanomolar IC50 values .

Antioxidant Activity

Thiazolo[5,4-b]pyridine derivatives, including this compound, have demonstrated high antioxidant properties. Antioxidants are important in neutralizing free radicals in the body, which can prevent cell damage and contribute to the treatment of various oxidative stress-related diseases .

Antimicrobial Properties

The compound has shown effectiveness against a range of microbial pathogens. Its antimicrobial activity makes it a candidate for the development of new antibiotics, which is particularly important in the face of increasing antibiotic resistance .

Herbicidal Use

Agricultural research has explored the use of this compound as a herbicide. Its ability to inhibit plant growth can be harnessed to control weeds and other undesirable vegetation in crop production .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound make it a potential therapeutic agent for treating inflammatory diseases. By modulating the body’s inflammatory response, it could help in the management of conditions like arthritis and asthma .

Antifungal and Antitumor Activities

This compound has also been reported to possess antifungal and antitumor activities. Its role in inhibiting fungal growth can lead to new treatments for fungal infections, while its antitumor effects are being studied for potential applications in cancer therapy .

作用机制

Target of Action

The compound N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide has been reported to show potent inhibitory activity against Phosphoinositide 3-Kinases (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for this compound.

Mode of Action

The compound interacts with its target, PI3K, by binding to the kinase through key hydrogen bonds interaction . This binding inhibits the enzymatic activity of PI3K, leading to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule, thereby affecting the downstream AKT/mTOR pathway.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the phosphorylation and activation of AKT, a serine/threonine-specific protein kinase. This, in turn, affects the mTOR complex, a key regulator of cell growth and proliferation .

Result of Action

The inhibition of PI3K by N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide leads to a decrease in the production of PIP3, thereby affecting the downstream AKT/mTOR pathway. This can result in reduced cell growth and proliferation. The compound has shown potent inhibitory activity, with the IC50 of a representative compound reaching 3.6 nm .

属性

IUPAC Name |

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S2/c1-3-22(19,20)18-12-7-4-6-11(10(12)2)14-17-13-8-5-9-16-15(13)21-14/h4-9,18H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQKZEBKIXNLHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

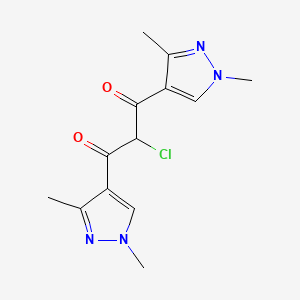

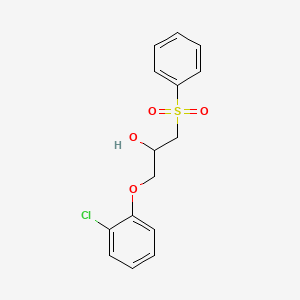

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2996579.png)

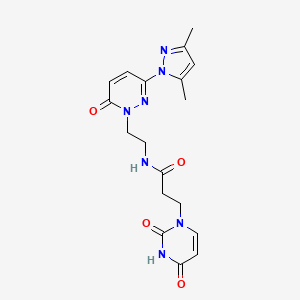

![3,4-dimethoxy-N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}benzamide](/img/structure/B2996580.png)

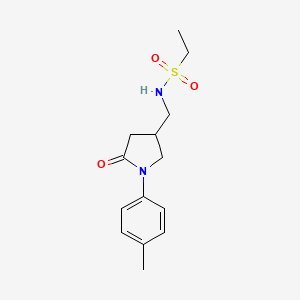

![3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B2996586.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2996587.png)

![2-(4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2996588.png)

![N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2996592.png)

![3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2996595.png)